Cas no 66522-66-5 (1-4-(Aminomethyl)phenylethanone Hydrochloride)

1-4-(Aminomethyl)phenylethanone Hydrochloride structure
66522-66-5 structure
商品名:1-4-(Aminomethyl)phenylethanone Hydrochloride
CAS番号:66522-66-5
MF:C9H12ClNO
メガワット:185.6507
MDL:MFCD06797813
CID:1710035

1-4-(Aminomethyl)phenylethanone Hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-ACETYLBENZYLAMINE HYDROCHLORIDE
    • 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride
    • AK158889
    • 4-Acetylbenzylamine HCl
    • MQLKRLRINSCOMZ-UHFFFAOYSA-N
    • ST2403170
    • AX8327755
    • 1-[4-(aminomethyl)phenyl]ethanone;hydrochloride
    • 1-4-(Aminomethyl)phenylethanone Hydrochloride
    • MDL: MFCD06797813
    • インチ: 1S/C9H11NO.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H
    • InChIKey: MQLKRLRINSCOMZ-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].O=C(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 185.06100
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • トポロジー分子極性表面積: 43.1

じっけんとくせい

  • ゆうかいてん: 222-228 ºC (methanol ethyl ether )
  • PSA: 43.09000
  • LogP: 2.85020

1-4-(Aminomethyl)phenylethanone Hydrochloride セキュリティ情報

1-4-(Aminomethyl)phenylethanone Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7423331-1.0g
1-[4-(aminomethyl)phenyl]ethan-1-one hydrochloride
66522-66-5 95%
1.0g
$280.0 2024-05-24
Chemenu
CM254412-1g
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride
66522-66-5 95+%
1g
$687 2021-06-16
Alichem
A019117290-250mg
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride
66522-66-5 98%
250mg
$299.88 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A30750-250mg
1-(4-(Aminomethyl)phenyl)ethan-1-one hydrochloride
66522-66-5 98%
250mg
¥723.0 2023-09-09
Alichem
A019117290-100mg
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride
66522-66-5 98%
100mg
$180.32 2023-09-01
Alichem
A019117290-1g
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride
66522-66-5 98%
1g
$720.30 2023-09-01
Aaron
AR00FBF2-1g
4-ACETYLBENZYLAMINE HYDROCHLORIDE
66522-66-5 98%
1g
$200.00 2025-01-24
Aaron
AR00FBF2-5g
4-ACETYLBENZYLAMINE HYDROCHLORIDE
66522-66-5 98%
5g
$602.00 2025-01-24
Aaron
AR00FBF2-25g
4-ACETYLBENZYLAMINE HYDROCHLORIDE
66522-66-5 98%
25g
$2385.00 2025-01-24
Aaron
AR00FBF2-250mg
4-ACETYLBENZYLAMINE HYDROCHLORIDE
66522-66-5 98%
250mg
$59.00 2025-01-24

1-4-(Aminomethyl)phenylethanone Hydrochloride 関連文献

1-4-(Aminomethyl)phenylethanone Hydrochlorideに関する追加情報

Introduction to 1-4-(Aminomethyl)phenylethanone Hydrochloride (CAS No. 66522-66-5) and Its Emerging Applications in Chemical and Biomedical Research

The compound 1-4-(Aminomethyl)phenylethanone Hydrochloride, identified by the CAS number 66522-66-5, represents a significant molecule in the realm of chemical and biomedical research. This compound, characterized by its hydrochloride salt form, has garnered attention due to its structural properties and potential applications in various scientific domains. The presence of both an amine and a ketone functional group makes it a versatile intermediate, facilitating diverse synthetic pathways and biological interactions.

Recent advancements in medicinal chemistry have highlighted the importance of molecules with dual functional groups, such as 1-4-(Aminomethyl)phenylethanone Hydrochloride, in the development of novel therapeutic agents. The amine moiety, in particular, serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets, while the ketone group provides a site for further chemical modifications. These features make the compound an attractive candidate for drug design and discovery.

In the context of drug development, 1-4-(Aminomethyl)phenylethanone Hydrochloride has been explored as a precursor in the synthesis of various bioactive molecules. Its structural framework can be modified to introduce additional functional groups, leading to compounds with enhanced pharmacological properties. For instance, derivatives of this molecule have shown promise in inhibiting certain enzymatic pathways implicated in inflammatory diseases and cancer. The ability to fine-tune its structure allows researchers to optimize potency, selectivity, and pharmacokinetic profiles.

One of the most compelling aspects of 1-4-(Aminomethyl)phenylethanone Hydrochloride is its role in interdisciplinary research, particularly at the intersection of organic chemistry and biochemistry. The compound’s ability to serve as a scaffold for further functionalization has enabled scientists to explore novel mechanisms of action for potential therapeutics. Additionally, its stability under various reaction conditions makes it a reliable building block for complex synthetic schemes.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for pharmaceutical applications. Improved solubility often translates to better bioavailability and efficacy upon administration. This property has been particularly valuable in preclinical studies where accurate dosing and delivery are paramount. Researchers have leveraged this solubility advantage to develop novel formulations that could improve patient compliance and therapeutic outcomes.

Recent studies have also demonstrated the utility of 1-4-(Aminomethyl)phenylethanone Hydrochloride in material science applications beyond traditional pharmaceuticals. Its unique chemical structure allows it to participate in polymerization reactions, contributing to the development of advanced materials with tailored properties. These materials could find applications in biodegradable plastics, coatings, and even electronic components where precise molecular architecture is essential.

The synthesis of 1-4-(Aminomethyl)phenylethanone Hydrochloride itself is an area of active interest among synthetic chemists. Efficient synthetic routes not only reduce production costs but also minimize environmental impact by optimizing yield and reducing waste. Modern methodologies, such as catalytic asymmetric synthesis and flow chemistry, have been employed to enhance the accessibility of this compound while maintaining high purity standards.

As our understanding of biological systems continues to evolve, so does the demand for innovative molecular tools like 1-4-(Aminomethyl)phenylethanone Hydrochloride. Its versatility makes it indispensable for researchers studying protein-protein interactions, enzyme inhibition, and signal transduction pathways. By providing a scaffold that can be readily modified, this compound enables scientists to probe fundamental biological processes with greater precision.

The future prospects for 1-4-(Aminomethyl)phenylethanone Hydrochloride are promising, with ongoing research uncovering new potential applications across multiple disciplines. Collaborative efforts between academia and industry are likely to accelerate its translation from laboratory-scale synthesis to commercialized products that address unmet medical needs. As computational chemistry advances, virtual screening techniques will further enhance the discovery pipeline by rapidly identifying promising derivatives of this molecule.

In conclusion,1-4-(Aminomethyl)phenylethanone Hydrochloride (CAS No. 66522-66-5) stands as a testament to the power of interdisciplinary research in driving scientific progress. Its unique structural features and functional versatility make it a valuable asset for chemists and biologists alike. As new methodologies emerge and our understanding deepens,this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical biology and drug discovery.

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